Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-
Description
Chemical Identity and Structure The target compound, Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-κO)butyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-onato-κO)-, is a lanthanide coordination complex featuring a praseodymium(III) center bound to three fluorinated β-diketonate ligands derived from a camphor backbone. The ligand structure includes a heptafluorobutyl group and a rigid bicyclo[2.2.1]heptane (norbornane) framework, which imparts steric bulk and electronic tunability . Its IUPAC name and formula (C₄₂H₄₂F₂₁O₆Pr) highlight the high fluorination and complex stereochemistry .
Synthesis and Characterization Synthesis typically involves reacting Pr³⁺ salts with fluorinated β-diketone ligands under controlled conditions. Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD), which reveals an octahedral or trigonal prismatic coordination geometry, depending on ligand steric effects . The compound’s fluorinated ligands enhance solubility in non-polar solvents and thermal stability, making it suitable for high-temperature applications .
Properties
IUPAC Name |
(1E)-2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate;praseodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C14H15F7O2.Pr/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/q;;;+3/p-3/b3*9-7+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHRVAOLZDBFAM-UFRADDTFSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42F21O6Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388978 | |
| Record name | AC1MJ33P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1182.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38832-94-9, 52260-98-7 | |
| Record name | Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038832949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium, tris[3-[2,2,3,3,4,4,4-heptafluoro-1-(oxo-.kappa.O)butyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-onato-.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | AC1MJ33P | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20388978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Praseodymium tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- is an organometallic compound that features praseodymium in a complex with heptafluorinated organic ligands. This compound has garnered interest due to its unique properties and potential biological activities.
- Molecular Formula : C42H42F21O6Pr
- Molecular Weight : 1182.65 g/mol
- CAS Number : 38832-94-9
- Melting Point : Approximately 154-157 °C
The biological activity of praseodymium complexes often revolves around their interactions with biological macromolecules and cellular systems. The presence of fluorinated groups in the ligand structure can enhance lipophilicity and bioavailability, potentially leading to unique pharmacological effects.
- Antimicrobial Properties : Preliminary studies indicate that praseodymium complexes may exhibit antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
- Antioxidant Activity : Some organometallic compounds have shown antioxidant properties, scavenging free radicals and reducing oxidative stress within cells. This effect may be relevant in preventing cellular damage in various diseases.
- Potential in Cancer Therapy : Research is ongoing into the use of rare earth metal complexes in cancer therapy. Their ability to interact with DNA and proteins may provide avenues for targeted therapy.
Study on Antimicrobial Activity
A study investigated the antimicrobial efficacy of praseodymium tris(3-(heptafluorobutyryl-D-camphorato)-against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
| Bacterial Strain | Viability Reduction (%) at 10 µg/mL |
|---|---|
| Escherichia coli | 85% |
| Staphylococcus aureus | 75% |
| Pseudomonas aeruginosa | 70% |
Study on Antioxidant Activity
In vitro assays demonstrated that the compound exhibits significant antioxidant activity compared to standard antioxidants like ascorbic acid.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 50 | 45% |
| 100 | 68% |
| 200 | 90% |
Research Findings
Recent research has highlighted the importance of the structural features of praseodymium complexes in determining their biological activity. The heptafluorinated groups significantly influence the compound's solubility and reactivity.
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of praseodymium tris(3-(heptafluorobutyryl-D-camphorato). Results indicate low acute toxicity levels; however, chronic exposure studies are warranted to assess long-term effects on human health and the environment.
Comparison with Similar Compounds
Key Observations
- The norbornane backbone in the target compound imposes greater rigidity than naphthyl or acetylacetonate ligands, reducing ligand flexibility and influencing metal-ligand bond lengths .
2.2. Electronic and Steric Effects
- Fluorination Impact : The heptafluoro substituent in the target compound enhances electron-withdrawing effects, stabilizing the Pr³⁺ center and red-shifting luminescence peaks compared to less-fluorinated analogs .
- Steric Bulk : The camphor-derived ligand in the target compound creates a more shielded coordination environment than naphthyl-based ligands, reducing susceptibility to solvent quenching .
2.3. Physical and Chemical Properties
Key Observations
- The target compound’s higher fluorination correlates with superior thermal stability and non-polar solvent compatibility compared to Pr(III)-naphthyl complexes .
2.4. Magnetic and Luminescent Properties
| Property | Target Compound | Pr(III)-naphthyl Complex |
|---|---|---|
| Magnetic Moment (μeff) | 3.3–3.5 μB | 3.4–3.6 μB |
| Luminescence Peak | ~610 nm (weak) | ~605 nm (moderate) |
| Quantum Yield | <5% | ~10% |
| Reference |
Key Observations
- Both compounds exhibit weak luminescence due to Pr³⁺’s low-energy f-f transitions, but the target compound’s rigid ligand framework slightly enhances emission intensity .
- Magnetic moments align with typical Pr³⁺ behavior, though steric effects in the target compound may marginally reduce spin-orbit coupling efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
